(R)-1-(3-Bromo-2-methylphenyl)ethan-1-ol
Description
(R)-1-(3-Bromo-2-methylphenyl)ethan-1-ol (CAS: 134615-24-0) is a chiral secondary alcohol with a molecular formula of C₈H₉BrO (MW: 201.06). Its structure features a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, with the hydroxyl group in the (R)-configuration. This compound is synthesized via enantioselective biocatalytic reduction or kinetic resolution methods, achieving 95% purity with 98% enantiomeric excess (ee) under optimized conditions . The bromine and methyl substituents confer steric and electronic effects that influence its reactivity, solubility, and applications in asymmetric synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1 |
InChI Key |
MWYJLMBQTHHSIQ-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Br)[C@@H](C)O |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 3-bromo-2-methylphenyl.
Grignard Reaction: The brominated compound is then reacted with magnesium (Mg) in anhydrous ether to form the corresponding Grignard reagent.
Addition Reaction: The Grignard reagent is reacted with an aldehyde, such as acetaldehyde, to form the desired ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-bromo-2-methylbenzaldehyde or 3-bromo-2-methylacetophenone.
Reduction: Formation of 3-bromo-2-methylphenylethane.
Substitution: Formation of compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
®-1-(3-Bromo-2-methylphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The presence of the bromine atom and hydroxyl group can affect its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The position and nature of substituents significantly alter physicochemical properties. Key comparisons include:
Table 1: Substituent Effects on Selected Compounds
Key Observations :
- Steric Effects : The 2-methyl group in the target compound increases steric hindrance compared to analogs with single substituents (e.g., 3-F or 3-Cl). This hindrance may reduce reaction rates in nucleophilic substitutions or enzymatic transformations .
- Electronic Effects : Bromine’s electron-withdrawing nature contrasts with fluorine’s polar yet smaller size. Methoxy groups (e.g., in ) donate electrons, altering solubility and reactivity in coupling reactions .
Spectroscopic Characteristics
NMR data () for heterocyclic ethanols (e.g., pyridinyl, thiophenyl derivatives) show distinct shifts compared to brominated analogs:
- Methyl Group : In the target compound, the methyl group (δ ~1.46 ppm) and hydroxyl proton (δ ~4.13 ppm) align with trends for aliphatic alcohols.
- Aromatic Protons : The 3-bromo-2-methylphenyl group causes downfield shifts (δ ~7.2–7.5 ppm) due to bromine’s deshielding effect, contrasting with upfield shifts in fluorinated analogs .
Reactivity and Functional Group Transformations
- Bromine Reactivity : The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki), whereas methoxy or chloro substituents favor electrophilic substitutions .
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